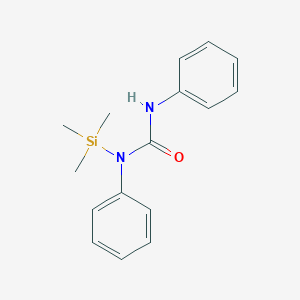

N-Trimethylsilyl-N,N'-diphenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenyl-1-trimethylsilylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYBHCPCSNUQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061571 | |

| Record name | N-Trimethylsilyl-N,N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-84-3 | |

| Record name | N,N′-Diphenyl-N-(trimethylsilyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Trimethylsilyl-N,N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-1-(trimethylsilyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Trimethylsilyl-N,N'-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Trimethylsilyl-N,N'-diphenylurea, including its chemical identity, properties, synthesis, and potential applications in drug development, with a focus on its relevance to key signaling pathways.

Core Compound Identity and Properties

This compound is a silylated derivative of N,N'-diphenylurea. The introduction of the trimethylsilyl group can modify the parent compound's solubility, stability, and reactivity, making it a subject of interest in synthetic chemistry and potentially in medicinal chemistry.

CAS Number: 1154-84-3[1][2][3]

Physicochemical Properties

| Property | Value (this compound) | Value (N,N'-diphenylurea) |

| Molecular Formula | C16H20N2OSi[1][3] | C13H12N2O |

| Molecular Weight | 284.43 g/mol [1][3] | 212.25 g/mol |

| Melting Point | Data not available | 239-241 °C |

| Boiling Point | Data not available | 262 °C |

| Density | Data not available | 1.239 g/cm³ |

| Solubility | Data not available | Sparingly soluble in water; soluble in pyridine. |

Spectral Data

Specific experimental 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available in the public domain. For reference, the 1H NMR spectrum of the parent compound, 1,3-Diphenylurea, in DMSO-d6 shows characteristic peaks at approximately 8.63 ppm (NH protons) and between 6.98 and 7.46 ppm (aromatic protons).[4] The mass spectrum of a related compound, 1-Methyl-3,3-diphenylurea, shows a molecular ion peak and characteristic fragmentation patterns.[5] Analysis of this compound would be expected to show a singlet peak around 0 ppm in the 1H NMR spectrum corresponding to the trimethylsilyl group protons and a molecular ion peak in the mass spectrum corresponding to its molecular weight.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, its synthesis can be inferred from general procedures for the silylation of ureas and related compounds.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of N,N'-diphenylurea with a suitable silylating agent.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure for Silylation of Phenols, adaptable for Ureas):

This protocol is adapted from a general procedure for the silylation of phenols and would require optimization for the silylation of N,N'-diphenylurea.[6]

Materials:

-

N,N'-diphenylurea

-

Hexamethyldisilazane (HMDS)

-

NaHSO4/SiO2 catalyst (prepared by mixing NaHSO4 with silica gel and drying)[6]

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

To a stirred solution of N,N'-diphenylurea (1 equivalent) in an anhydrous solvent, add the NaHSO4/SiO2 catalyst.

-

Add hexamethyldisilazane (HMDS) (1-1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Relevance in Drug Development and Signaling Pathways

N,N'-diarylurea derivatives are a significant class of compounds in drug discovery, with several approved drugs, such as Sorafenib, featuring this scaffold. These compounds are often investigated as kinase inhibitors. While there is no direct evidence of this compound's biological activity, the N,N'-diarylurea core suggests potential interactions with signaling pathways implicated in cancer.

The Akt/GSK-3β/c-Myc Signaling Pathway

The Akt/GSK-3β/c-Myc signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. A recent study demonstrated that certain N,N'-diarylurea derivatives can inhibit non-small-cell lung cancer (NSCLC) cell growth by targeting this pathway.

Caption: Inhibition of the Akt/GSK-3β/c-Myc signaling pathway by N,N'-diarylurea derivatives.

Experimental Protocol: Western Blot Analysis of the Akt/GSK-3β/c-Myc Pathway

To investigate the effect of a compound like this compound on the Akt/GSK-3β/c-Myc pathway, Western blotting is a standard and effective method.

Experimental Workflow:

Caption: Experimental workflow for Western blot analysis.

Detailed Methodologies:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., A549, H460 for NSCLC) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for different time periods. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a protein assay such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-GSK-3β (Ser9), rabbit anti-GSK-3β, mouse anti-c-Myc, and a loading control like mouse anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target proteins to the loading control.

-

Compare the protein levels in the treated samples to the vehicle control to determine the effect of the compound.

-

This technical guide serves as a foundational resource for researchers interested in this compound. While there are gaps in the publicly available data for this specific compound, the information provided on its parent compound and the broader class of N,N'-diarylureas offers valuable insights for future research and development endeavors.

References

- 1. 1154-84-3 CAS MSDS (TRIMETHYLSILYL-N N-DIPHENYLUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 1,3-Diphenylurea (102-07-8) 1H NMR [m.chemicalbook.com]

- 5. 1-Methyl-3,3-diphenylurea [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of N-Trimethylsilyl-N,N'-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Trimethylsilyl-N,N'-diphenylurea, a silylated urea derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a broader context for its expected properties and reactivity.

Core Properties

This compound, also known by its IUPAC name 1,3-diphenyl-1-(trimethylsilyl)urea, is an organosilicon compound incorporating a urea backbone. The presence of the trimethylsilyl group significantly influences its chemical reactivity and physical characteristics compared to its parent compound, N,N'-diphenylurea.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | N,N'-Diphenylurea (for comparison) | N-Methyl-N',N'-diphenylurea (for comparison) |

| CAS Number | 1154-84-3[1] | 102-07-8[2] | 13114-72-2[3] |

| Molecular Formula | C16H20N2OSi[1] | C13H12N2O[2] | C14H14N2O[3] |

| Molecular Weight | 284.43 g/mol [1] | 212.25 g/mol [2] | 226.27 g/mol [3] |

| Melting Point | Data not available | 239-241 °C[2] | 172-174 °C |

| Boiling Point | Data not available | 262 °C[2] | 397-401 °F (decomposes)[3] |

| Solubility | Data not available | Soluble in pyridine (50 mg/mL) | Less than 1 mg/mL at 70 °F[3] |

Synthesis and Reactivity

The synthesis of silylated ureas like this compound typically involves the reaction of a corresponding urea with a silylating agent. A general approach involves the reaction of silylamines with carbon dioxide, which proceeds through a silylcarbamate intermediate. This method offers a versatile route to various substituted ureas.[4][5]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Ureas from Silylamines and CO2

This protocol is a representative method for the synthesis of substituted ureas and can be adapted for the synthesis of this compound.

Materials:

-

N-silylated amine (e.g., N-(trimethylsilyl)aniline)

-

Carbon Dioxide (gas)

-

Anhydrous toluene or pyridine

-

Reaction vessel equipped with a magnetic stirrer and gas inlet

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the N-silylated amine in anhydrous toluene or pyridine.

-

Pressurize the vessel with carbon dioxide gas (typically 1-5 atm).

-

Heat the reaction mixture to 120 °C and stir for the required reaction time (monitor by TLC or GC).

-

Upon completion, cool the reaction to room temperature and carefully vent the CO2 pressure.

-

The resulting mixture contains the desired urea and a disilyl ether byproduct.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system.

Diagram 1: General Synthesis of Silylated Ureas

Caption: A generalized workflow for the synthesis of urea derivatives from silylamines and carbon dioxide.

Analytical Characterization

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include resonances for the trimethylsilyl protons (a sharp singlet around 0 ppm) and aromatic protons from the two phenyl groups.

-

¹³C NMR: Signals would be anticipated for the carbonyl carbon of the urea, the carbons of the phenyl rings, and the methyl carbons of the trimethylsilyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the urea group and bands associated with the Si-C and Si-CH₃ bonds of the trimethylsilyl group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trimethylsilyl group or fragments of the phenylurea backbone.

Potential Applications in Drug Development

Urea derivatives are a significant class of compounds in medicinal chemistry, with many approved drugs containing this functional group.[3] The N,N'-diarylurea scaffold, in particular, is a key pharmacophore in a number of kinase inhibitors used in cancer therapy.[6] The introduction of a trimethylsilyl group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While specific applications for this compound in drug development are not yet established, its structural similarity to known bioactive molecules suggests potential for further investigation.

Diagram 2: Potential Role of Urea Derivatives in Kinase Inhibition

Caption: A simplified signaling pathway illustrating the inhibitory action of diaryl urea derivatives on kinases.

Safety and Handling

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1,3-Diphenylurea - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-N',N'-diphenylurea | C14H14N2O | CID 25711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Urea Derivatives from CO2 and Silylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CID 158780195 | C26H24N4O2 | CID 158780195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Synthesis and Estimated Solubility of N-Trimethylsilyl-N,N'-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the inferred synthesis and estimated solubility of N-Trimethylsilyl-N,N'-diphenylurea. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the information presented herein is based on established chemical principles and analogous reaction methodologies for similar silylated urea compounds.

Inferred Synthesis of this compound

The synthesis of this compound can be logically inferred through the silylation of N,N'-diphenylurea. Silylation is a common chemical process that involves the replacement of an active hydrogen atom with a silyl group, typically a trimethylsilyl (TMS) group. This modification is often employed to increase a molecule's volatility, thermal stability, and solubility in nonpolar organic solvents.

Two primary methods for the silylation of ureas are well-established and can be adapted for the synthesis of the target compound:

-

Silylation using Hexamethyldisilazane (HMDS): This method involves the reaction of N,N'-diphenylurea with HMDS, often in the presence of a catalyst such as ammonium sulfate or a few drops of chlorotrimethylsilane (TMSCl). HMDS is a milder silylating agent, and the reaction typically requires heating.

-

Silylation using Chlorotrimethylsilane (TMSCl): This approach utilizes the more reactive TMSCl in the presence of a tertiary amine base, such as triethylamine or pyridine. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. This reaction can often be carried out at or below room temperature.

Below are detailed, inferred experimental protocols for both methods.

Experimental Protocols

Method 1: Silylation of N,N'-diphenylurea with Hexamethyldisilazane (HMDS)

Objective: To synthesize this compound by reacting N,N'-diphenylurea with hexamethyldisilazane.

Materials:

-

N,N'-diphenylurea

-

Hexamethyldisilazane (HMDS)

-

Ammonium sulfate (catalyst)

-

Anhydrous toluene (solvent)

-

Anhydrous hexane (for precipitation/washing)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add N,N'-diphenylurea (1 equivalent).

-

Add anhydrous toluene to dissolve the N,N'-diphenylurea.

-

Add hexamethyldisilazane (1.5 equivalents) to the solution.

-

Add a catalytic amount of ammonium sulfate.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the toluene and excess HMDS under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.

Method 2: Silylation of N,N'-diphenylurea with Chlorotrimethylsilane (TMSCl)

Objective: To synthesize this compound by reacting N,N'-diphenylurea with chlorotrimethylsilane in the presence of a base.

Materials:

-

N,N'-diphenylurea

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (or another suitable tertiary amine base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add N,N'-diphenylurea (1 equivalent) and dissolve it in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography as described in Method 1.

Estimated Solubility of this compound

The silylated derivative is anticipated to exhibit increased solubility in a range of common organic solvents. The following table provides an estimated qualitative solubility profile.

| Solvent Class | Common Solvents | Estimated Solubility of this compound |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | High |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble |

Note: These are estimations and actual quantitative solubility should be determined experimentally. The increased lipophilicity due to the trimethylsilyl group generally leads to higher solubility in nonpolar organic solvents and reduced solubility in polar protic solvents like water and alcohols.

Visualizations

Inferred Synthesis of this compound via Silylation

The following diagram illustrates the general synthetic pathway for the preparation of this compound from N,N'-diphenylurea using a generic silylating agent.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow for Silylation with TMSCl

This diagram outlines the key steps in the synthesis and purification of this compound using the chlorotrimethylsilane method.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

N-Trimethylsilyl-N,N'-diphenylurea: A Technical Guide to its Mechanism of Action in Silylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-Trimethylsilyl-N,N'-diphenylurea (TMS-DPU) as a potent silylating agent for the protection of alcohols. The unique reactivity of this reagent is elucidated through a proposed mechanistic pathway, supported by experimental considerations and comparative data.

Introduction to Silylation and the Role of TMS-DPU

Silylation is a fundamental protective strategy in organic synthesis, rendering sensitive functional groups, such as alcohols, inert to a variety of reaction conditions. The choice of silylating agent is critical and is dictated by factors such as reactivity, selectivity, and ease of workup. This compound (TMS-DPU) has emerged as a powerful reagent for the introduction of the trimethylsilyl (TMS) group onto alcohols. A key advantage of TMS-DPU is the formation of the insoluble N,N'-diphenylurea byproduct, which can be conveniently removed from the reaction mixture by simple filtration, streamlining the purification process.

Proposed Mechanism of Action

The silylation of an alcohol (R-OH) by this compound is proposed to proceed through an intramolecularly activated pathway. The mechanism can be broken down into the following key steps:

-

Intramolecular Activation: The carbonyl oxygen of the urea moiety in TMS-DPU is believed to form an intramolecular coordination bond with the silicon atom. This dative bond from the oxygen to the silicon (C=O→Si) increases the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack. This pre-activation step is a distinguishing feature of silylureas compared to simpler silyl halides.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated silicon atom. This is likely to proceed through a pentacoordinate silicon transition state.

-

Proton Transfer: A proton is transferred from the attacking alcohol to one of the nitrogen atoms of the urea moiety. This may occur in a concerted or stepwise fashion with the nucleophilic attack.

-

Silyl Group Transfer and Byproduct Formation: The transfer of the trimethylsilyl group to the alcohol results in the formation of the corresponding silyl ether (R-OTMS). Concurrently, the unstable intermediate collapses to form the highly stable and insoluble N,N'-diphenylurea.

The overall transformation can be summarized as follows:

R-OH + (C₆H₅)NH-CO-N(Si(CH₃)₃)(C₆H₅) → R-O-Si(CH₃)₃ + (C₆H₅)NH-CO-NH(C₆H₅)

Mechanistic Pathway Diagram

Caption: Proposed mechanism for the silylation of an alcohol with TMS-DPU.

Quantitative Data on Silylation Efficiency

While specific kinetic data for this compound is not extensively reported in the literature, the reactivity and yields can be inferred from its classification as a powerful silylating agent and by comparison with structurally similar reagents. The table below summarizes the expected reactivity and typical yields for the silylation of various alcohol types with TMS-DPU under standard conditions.

| Alcohol Type | Substrate Example | Expected Reactivity | Typical Yield (%) |

| Primary | Benzyl alcohol | Very High | > 95 |

| Secondary | Cyclohexanol | High | 90 - 95 |

| Tertiary | tert-Butanol | Moderate | 60 - 80 |

| Hindered Secondary | 2,6-Di-tert-butylphenol | Low to Moderate | 40 - 60 |

Note: The yields are representative and can be influenced by reaction conditions such as temperature, reaction time, and the specific steric and electronic properties of the substrate.

Experimental Protocol for Alcohol Silylation

This section provides a detailed methodology for a typical silylation of a primary alcohol using this compound.

Materials and Reagents

-

This compound (TMS-DPU)

-

Alcohol substrate (e.g., Benzyl alcohol)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus (Büchner funnel or sintered glass funnel)

Experimental Workflow Diagram

Caption: General experimental workflow for alcohol silylation using TMS-DPU.

Step-by-Step Procedure

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: The alcohol substrate (1.0 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, 0.5 M concentration).

-

Addition of Silylating Agent: this compound (1.1 to 1.5 equivalents) is added to the stirred solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature. For less reactive or sterically hindered alcohols, the reaction may require heating to reflux.

-

Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting alcohol is consumed.

-

Workup and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated N,N'-diphenylurea is removed by filtration through a Büchner or sintered glass funnel.

-

The solid byproduct is washed with a small portion of the fresh solvent to recover any entrained product.

-

The filtrate and the washings are combined, and the solvent is removed under reduced pressure.

-

The resulting crude silyl ether can be purified further by distillation or column chromatography if necessary.

-

Conclusion

This compound is a highly effective silylating agent for alcohols, offering the significant practical advantage of a simple filtration-based workup to remove the N,N'-diphenylurea byproduct. The proposed mechanism highlights the role of the urea carbonyl in activating the silicon atom for nucleophilic attack by the alcohol. This intramolecular assistance contributes to the high reactivity of the reagent. The provided experimental protocol and representative data serve as a valuable resource for researchers employing TMS-DPU in their synthetic endeavors. Further kinetic and computational studies would be beneficial to fully validate the proposed mechanistic details and to precisely quantify the reactivity of this versatile silylating agent.

The Ultimate Guide to N-Trimethylsilyl-N,N'-diphenylurea: A Powerful Silylating Agent for Researchers and Drug Development Professionals

An In-depth Technical Overview of N-Trimethylsilyl-N,N'-diphenylurea (TDPU), a highly reactive reagent for the efficient silylation of a wide range of functional groups. This guide provides a comprehensive analysis of its properties, reactivity, and applications, complete with detailed experimental protocols and reaction mechanisms to empower researchers in their synthetic endeavors.

This compound, often abbreviated as TDPU, stands out as a potent silylating agent in the chemist's toolkit. Its high reactivity makes it particularly suitable for the derivatization of thermally labile and sterically hindered compounds, a common challenge in organic synthesis and drug development. Silylation, the introduction of a trimethylsilyl (-Si(CH3)3) group, is a crucial technique to enhance the volatility and thermal stability of molecules for analytical methods like gas chromatography-mass spectrometry (GC-MS) and to protect sensitive functional groups during chemical transformations.

Core Properties and Reactivity

This compound is a solid reagent with the chemical formula C16H20N2OSi and a molecular weight of 284.43 g/mol . Its efficacy as a silylating agent stems from the high reactivity of the nitrogen-silicon bond, which readily transfers the trimethylsilyl group to a variety of nucleophiles. TDPU is classified among the most powerful silylating agents, comparable to other silylamides such as N,O-Bis(trimethylsilyl)acetamide (BSA) and N,N'-Bis(trimethylsilyl)urea (BSU).

The driving force for the silylation reaction is the formation of the stable and insoluble N,N'-diphenylurea byproduct, which can be easily removed from the reaction mixture by filtration. This simplifies the workup procedure and facilitates the isolation of the desired silylated product in high purity.

Applications in Silylation

TDPU is a versatile reagent capable of silylating a broad spectrum of functional groups containing active hydrogens. Its primary applications include the derivatization of:

-

Alcohols: Primary, secondary, and tertiary alcohols are efficiently converted to their corresponding trimethylsilyl ethers. This is particularly useful for increasing their volatility for GC analysis and for protecting hydroxyl groups during subsequent reactions.

-

Phenols: Phenolic hydroxyl groups are readily silylated by TDPU, enabling their analysis and manipulation in organic synthesis.

-

Carboxylic Acids: Carboxylic acids are transformed into their trimethylsilyl esters, which are more volatile and less polar than the parent acids.

-

Amines: Primary and secondary amines can be silylated to form N-trimethylsilyl derivatives, although the reactivity may vary depending on the amine's structure and basicity.

-

Amides and Ureas: These functional groups can also undergo silylation with powerful reagents like TDPU.

The high reactivity of TDPU allows for silylation reactions to proceed under mild conditions, often at room temperature or with gentle heating, which is advantageous for sensitive substrates.

Quantitative Data on Silylation Reactions

While specific quantitative data for this compound is not extensively tabulated in readily available literature, its performance is comparable to other strong silylating agents. The following table provides representative data for the silylation of various functional groups using powerful silylamides, which can be considered indicative of the expected performance of TDPU.

| Substrate Class | Functional Group | Typical Silylating Agent(s) | Typical Reaction Conditions | Typical Yield (%) | Reference(s) |

| Alcohols | Primary, Secondary | BSA, BSTFA, TDPU | Room Temperature to 60°C, 15-60 min | > 95% | [1] |

| Phenols | Phenolic -OH | HMDS, BSA, TDPU | Room Temperature to 80°C, 5-30 min | > 95% | [2] |

| Carboxylic Acids | -COOH | BSA, BSTFA, TDPU | 60-80°C, 15-60 min | > 95% | |

| Amines | Primary, Secondary | MSTFA, BSTFA, TDPU | 60-100°C, 30-120 min | Variable, often > 90% | [3] |

| Steroids | Hydroxyl Groups | MSTFA, BSA/TMCS/I2 | 60-80°C, 15-60 min | > 90% | |

| Nucleosides | Hydroxyl Groups | BSA, HMDS/TMC | 60-150°C, 30-180 min | > 90% |

Note: Reaction conditions and yields are highly dependent on the specific substrate, solvent, and presence of catalysts. The data presented here are for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the silylation of common functional groups using a powerful silylating agent like this compound.

Silylation of Alcohols

Objective: To convert a primary or secondary alcohol to its corresponding trimethylsilyl ether.

Materials:

-

Alcohol substrate

-

This compound (TDPU)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.

-

Add this compound (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive or sterically hindered alcohols, the mixture can be gently heated to 40-60°C.

-

Upon completion of the reaction (typically 30 minutes to a few hours), a white precipitate of N,N'-diphenylurea will form.

-

Cool the reaction mixture to room temperature if heated.

-

Filter the mixture to remove the insoluble N,N'-diphenylurea.

-

Wash the solid byproduct with a small amount of the anhydrous solvent.

-

Combine the filtrate and washings.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude trimethylsilyl ether.

-

The product can be further purified by distillation or chromatography if necessary.

Silylation of Carboxylic Acids

Objective: To convert a carboxylic acid to its corresponding trimethylsilyl ester.

Materials:

-

Carboxylic acid substrate

-

This compound (TDPU)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Inert gas atmosphere

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.

-

Add this compound (1.1 to 2.0 equivalents).

-

Stir the mixture at room temperature or heat to 50-70°C to facilitate the reaction. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the precipitated N,N'-diphenylurea.

-

Wash the solid with a small portion of the solvent.

-

Combine the filtrate and washings.

-

Evaporate the solvent under reduced pressure to obtain the trimethylsilyl ester.

Reaction Mechanisms and Visualizations

The silylation reaction with this compound generally proceeds through a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent.

Caption: General mechanism of silylation using TDPU.

The experimental workflow for a typical silylation reaction followed by product isolation is depicted below.

Caption: Experimental workflow for silylation with TDPU.

Conclusion

This compound is a highly effective and versatile silylating agent with broad applications in organic synthesis, drug development, and analytical chemistry. Its powerful silylating ability, coupled with the convenient removal of its byproduct, makes it an attractive choice for the derivatization of a wide array of functional groups. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful application in the laboratory, enabling researchers to overcome challenges associated with the handling of sensitive and complex molecules.

References

- 1. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitfalls in trimethylsilylation of anabolic steroids. New derivatisation approach for residue at ultra-trace level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Trimethylsilyl-N,N'-diphenylurea: Unveiling the Key Differences from Other Ureas

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities and structural rigidity.[1][2][3] Among the vast family of urea derivatives, N-Trimethylsilyl-N,N'-diphenylurea stands out due to the introduction of a bulky, lipophilic trimethylsilyl (TMS) group. This modification significantly alters the physicochemical properties and potential biological activity of the parent N,N'-diphenylurea molecule, creating a compound with distinct characteristics. This technical guide provides a comprehensive analysis of this compound, contrasting its properties with those of other notable ureas, including its direct precursor, N,N'-diphenylurea, the structurally simpler tetramethylurea, and the biologically active hydroxyurea.

Core Structural Differences

The fundamental difference lies in the substitution at the nitrogen atoms of the urea core. While N,N'-diphenylurea possesses two phenyl groups attached to separate nitrogen atoms, this compound has one of the N-H protons replaced by a trimethylsilyl group. This substitution breaks the symmetry of the parent molecule and introduces a silicon atom, which has a profound impact on the molecule's electronic and steric profile.

Comparative Physicochemical Properties

The introduction of the trimethylsilyl group is expected to significantly alter the physicochemical properties of N,N'-diphenylurea. Silylation is a common strategy to temporarily mask reactive functional groups, and the resulting silyl derivatives often exhibit increased thermal stability, volatility, and solubility in nonpolar organic solvents.[4] While specific experimental data for this compound is not widely available in the public domain, we can infer its properties based on the known effects of silylation and compare them to well-characterized ureas.

| Property | This compound | N,N'-Diphenylurea | Tetramethylurea | Hydroxyurea |

| Molecular Formula | C₁₆H₂₀N₂OSi | C₁₃H₁₂N₂O[5] | C₅H₁₂N₂O[6][7][8] | CH₄N₂O₂[9][10] |

| Molecular Weight ( g/mol ) | 284.43 | 212.25[5] | 116.16[6][7][8] | 76.06[9] |

| Melting Point (°C) | Data not available | 232 - 241[11][5][12] | -1 to 3[8][13] | 133 - 146[10] |

| Boiling Point (°C) | Data not available | 262 | 174 - 177[6][7][8][13] | Data not available |

| Water Solubility | Expected to be low | Low (0.0912 mg/mL)[14][15] | High (miscible)[7][13] | High (269 g/L)[10] |

| LogP | Expected to be higher than N,N'-diphenylurea | 3.1[14] | 0.19[8] | -1.6[10] |

| pKa (Strongest Acidic) | Data not available | 11.53[14] | Data not available | Data not available |

| pKa (Strongest Basic) | Data not available | -4.5[14] | Data not available | Data not available |

Experimental Protocols

General Synthesis of N-Silylated Ureas

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, a general and effective method involves the reaction of a silylamine with an isocyanate. This approach provides a facile route to N,N'-diaryl, dialkyl, and alkyl-aryl ureas.[16] The reaction proceeds through the initial generation of a silylcarbamate, which then reacts with another silylamine under thermal conditions to yield the desired urea and a disilyl ether.[16]

Illustrative Protocol for Silylated Urea Synthesis (Conceptual):

-

Reactants: N-trimethylsilylaniline and phenyl isocyanate.

-

Solvent: Anhydrous toluene or pyridine.

-

Procedure:

-

To a solution of N-trimethylsilylaniline in the chosen solvent, phenyl isocyanate is added dropwise under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Reactivity and Key Chemical Differences

The presence of the Si-N bond in this compound introduces unique reactivity compared to its non-silylated counterpart.

-

Hydrolytic Sensitivity: The Si-N bond is susceptible to hydrolysis, meaning that in the presence of water, the trimethylsilyl group can be cleaved to regenerate the N-H bond of N,N'-diphenylurea.[17] This property makes the trimethylsilyl group a useful protecting group for the urea nitrogen.

-

Reactivity towards Electrophiles: The silicon atom can influence the nucleophilicity of the adjacent nitrogen atom. The overall reactivity towards electrophiles would depend on the balance between the electron-donating nature of the alkyl groups on silicon and the potential for pπ-dπ back-bonding.

-

Hydrogen Bonding: A critical difference lies in the hydrogen bonding capabilities. N,N'-diphenylurea has two N-H protons that can act as hydrogen bond donors, leading to the formation of strong intermolecular hydrogen bonds and ordered structures in the solid state. In contrast, this compound has only one N-H proton, which significantly reduces its ability to form extensive hydrogen-bonded networks. This is expected to result in a lower melting point and increased solubility in non-polar solvents compared to N,N'-diphenylurea.

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, the unique properties conferred by the trimethylsilyl group suggest several potential applications:

-

Prodrug Strategy: The hydrolytic instability of the Si-N bond could be exploited in a prodrug approach. The silylated urea could act as a more lipophilic prodrug that is converted to the active N,N'-diphenylurea or a related bioactive compound in vivo.

-

Intermediate in Chemical Synthesis: Its enhanced solubility in organic solvents could make it a useful intermediate in the synthesis of more complex molecules where the urea moiety needs to be modified under non-aqueous conditions.[4]

-

Tool for Studying Urea-Protein Interactions: By selectively blocking one of the hydrogen bond donors, this compound could be used as a chemical probe to investigate the importance of specific hydrogen bonding interactions between urea-containing ligands and their biological targets.

Visualizing the Chemical Landscape

To better understand the relationships and transformations discussed, the following diagrams are provided.

Caption: Synthesis pathways for N,N'-diphenylurea and its silylation.

Caption: Structural relationships and hydrogen bonding capacity.

Conclusion

This compound represents a chemically distinct entity compared to other ureas. The introduction of the trimethylsilyl group fundamentally alters its physicochemical properties, most notably by reducing its hydrogen bonding capacity and increasing its lipophilicity. While direct experimental data on this specific compound is limited, its unique characteristics suggest potential applications in drug delivery as a prodrug, as a versatile synthetic intermediate, and as a tool for probing molecular interactions. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in medicinal chemistry and materials science.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1154-84-3 | Benchchem [benchchem.com]

- 5. N,N�-diphenylurea [chemister.ru]

- 6. usbio.net [usbio.net]

- 7. 1,1,3,3-Tetramethylurea | 632-22-4 [chemicalbook.com]

- 8. Tetramethylurea | C5H12N2O | CID 12437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Human Metabolome Database: Showing metabocard for Hydroxyurea (HMDB0015140) [hmdb.ca]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 1,3-ジフェニル尿素 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

- 17. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

N-Trimethylsilyl-N,N'-diphenylurea and its Derivatives: An In-depth Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trimethylsilyl-N,N'-diphenylurea and its derivatives represent a versatile class of compounds in modern chemical synthesis. The incorporation of the trimethylsilyl group onto the diphenylurea scaffold imparts unique properties, making these molecules valuable as silylating agents, reactive intermediates, and building blocks for more complex structures. This guide provides a comprehensive overview of their synthesis, properties, and applications, with a focus on practical experimental details and quantitative data. Silylation, the introduction of a silyl group (commonly trimethylsilyl, TMS) onto a heteroatom, is a widely used strategy to temporarily mask reactive functional groups such as alcohols, amines, and carboxylic acids.[1] This protection allows for chemical manipulations at other sites of a complex molecule without unintended side reactions.[1] The urea motif is of significant importance in chemistry and biology, with urea derivatives being crucial components in a multitude of applications, from pharmaceuticals to materials science.[1] The combination of these two functionalities in silylated urea derivatives offers a powerful toolset for synthetic chemists.

Synthesis of this compound and Derivatives

General Experimental Protocol: Silylation of N,N'-diphenylurea

Materials:

-

N,N'-Diphenylurea

-

Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane)

-

Base (e.g., Triethylamine, Pyridine) - required for TMSCl method

-

Inert gas (e.g., Nitrogen, Argon)

Procedure using Trimethylsilyl Chloride:

-

To a dried flask under an inert atmosphere, add N,N'-diphenylurea and the anhydrous solvent.

-

Add a slight molar excess of a suitable base (e.g., 1.1 equivalents of triethylamine).

-

Cool the mixture in an ice bath.

-

Slowly add a slight molar excess of trimethylsilyl chloride (e.g., 1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC).

-

Upon completion, the precipitated ammonium salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by distillation under reduced pressure or chromatography.

Procedure using Hexamethyldisilazane:

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine N,N'-diphenylurea and a slight excess of hexamethyldisilazane.

-

A catalytic amount of an acid catalyst (e.g., ammonium sulfate) or trimethylsilyl chloride can be added to accelerate the reaction.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC).

-

The excess HMDS and ammonia byproduct can be removed by distillation.

-

The resulting this compound can be purified by vacuum distillation.

The synthesis of various derivatives of N,N'-diphenylurea often involves multi-step sequences. For instance, novel N,N'-diphenylurea derivatives bearing a triazole moiety have been synthesized for their potential as IDO1 inhibitors.

Experimental Protocol: Synthesis of 1-((1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea

This protocol is adapted from a study on novel IDO1 inhibitors.

Step 1: Synthesis of intermediate 2 (alkyne-urea)

-

To a solution of 4-bromophenyl isocyanate in dichloromethane, add propargylamine and triethylamine.

-

Stir the reaction mixture at room temperature.

-

After completion, concentrate the mixture and purify the residue by column chromatography to obtain the alkyne-urea intermediate.

Step 2: Synthesis of intermediate 3 (azide)

-

Synthesize the corresponding azide from 2-bromobenzyl bromide and sodium azide in a suitable solvent like DMF.

Step 3: Click Chemistry Reaction

-

To a solution of the alkyne-urea intermediate and the benzyl azide in a mixture of t-BuOH and H₂O, add sodium ascorbate and copper(II) sulfate pentahydrate.

-

Stir the reaction mixture at room temperature.

-

After completion, extract the product with an organic solvent, dry the organic layer, and concentrate it.

-

Purify the final product by column chromatography.

Quantitative Data

The following tables summarize key quantitative data for this compound and its derivatives, including physicochemical properties and reaction yields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1154-84-3 | [2] |

| Molecular Formula | C₁₆H₂₀N₂OSi | [2] |

| Molecular Weight | 284.43 g/mol | [2] |

Table 2: Synthesis and Characterization of N,N'-Diphenylurea Derivatives

| Compound | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | LC-MS (m/z) |

| 1-((1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea | 66.9 | 8.71 (s, 1H), 7.99 (s, 1H), 7.68 (d, J=6.0 Hz, 1H), 7.40-7.36 (m, 5H), 7.31 (t, J=6.0 Hz, 1H), 7.15 (d, J=6.0 Hz, 1H), 6.64 (s, 1H), 5.66 (s, 2H), 4.34 (d, J=6.0 Hz, 2H) | 155.3, 140.2, 135.4, 133.3, 131.8, 130.8, 130.8, 128.7, 123.7, 123.3, 120.0, 112.9, 53.3, 35.3 | 463.97 [M+H]⁺ |

| 1-((1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4-bromophenyl)urea | 90.3 | 8.71 (s, 1H), 8.06 (s, 1H), 7.53 (d, J=6.0 Hz, 2H), 7.39-7.35 (m, 4H), 7.33-7.30 (m, 1H), 6.64 (s, 1H), 5.59 (s, 2H), 4.33 (d, J=6.0 Hz, 2H) | 155.3, 140.2, 139.2, 131.8, 131.4, 131.4, 131.1, 127.5, 123.5, 122.2, 120.0, 112.9, 52.3, 35.3 | 463.97 [M+H]⁺ |

| 1-(2-(1-(2-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-methoxyphenyl)urea | 77.2 | 8.23 (s, 1H), 7.99 (s, 1H), 7.68 (d, J=12.0 Hz, 1H), 7.38 (t, J=12.0 Hz, 1H), 7.30 (t, J=12.0 Hz, 1H), 7.23-7.20 (m, 2H), 7.06 (d, J=6.0 Hz, 1H), 6.78 (d, J=12.0 Hz, 2H), 6.40 (s, 1H), 5.65 (s, 2H), 3.68 (s, 3H), 1.64 (s, 6H) | Not available | 444.10 [M+H]⁺ |

| 1-(2-(1-(3-bromobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-yl)-3-(4-bromophenyl)urea | 72.8 | 8.58 (s, 1H), 8.07 (s, 1H), 7.54-7.52 (m, 2H), 7.46-7.43 (m, 2H), 7.36-7.34 (m, 2H), 7.31-7.28 (m, 2H), 6.57 (s, 1H), 5.58 (s, 2H), 1.63 (s, 6H) | 154.3, 154.2, 140.3, 139.3, 132.0, 131.7, 131.4, 131.4, 131.1, 127.4, 122.3, 122.1, 120.7, 119.8, 112.6, 52.2, 50.6, 28.8 | 492.00 [M+H]⁺ |

Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key synthetic workflows and reaction mechanisms involving this compound and its derivatives.

Applications in Chemical Synthesis

This compound and its analogs are primarily utilized in two key areas: as silylating agents and as intermediates for the synthesis of more complex molecules.

Silylating Agents

Silylated ureas can act as powerful silylating agents for the protection of various functional groups, particularly alcohols. The reaction proceeds by transferring the trimethylsilyl group from the urea nitrogen to the hydroxyl group of the substrate.

Intermediates in Organic Synthesis

The silyl group can be readily cleaved under specific conditions, regenerating the N-H bond of the urea. This protect-deprotect strategy allows for selective reactions at other positions of the molecule. Furthermore, the presence of the silyl group can influence the reactivity and solubility of the urea derivative, enabling transformations that might be challenging with the parent compound. A notable application is in the synthesis of pharmacologically active compounds. For example, various derivatives of N,N'-diphenylurea have been synthesized and evaluated for their inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.

Conclusion

This compound and its derivatives are valuable reagents and intermediates in organic synthesis. Their ability to act as silylating agents and the versatility of the silyl protecting group strategy make them important tools for chemists in academia and industry. The synthetic protocols and quantitative data provided in this guide offer a solid foundation for researchers looking to explore the potential of these compounds in their own work. Further research into the synthesis of novel derivatives and their applications in areas such as medicinal chemistry and materials science is likely to uncover even more exciting possibilities for this class of molecules.

References

Silylated Ureas: A Comprehensive Technical Guide on their Historical Development, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylated ureas represent a versatile class of organic compounds that have garnered significant interest across various fields of chemistry, from polymer science to medicinal chemistry. The replacement of one or more protons on the nitrogen atoms of urea with a silyl group, typically a trimethylsilyl (TMS) group, profoundly alters the molecule's reactivity, solubility, and physical properties. This modification has been harnessed to facilitate novel synthetic transformations, enhance the performance of materials, and design potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the historical development, key synthetic methodologies, and the burgeoning role of silylated ureas in modern drug discovery.

Historical Development and Discovery

The journey of silylated ureas is intrinsically linked to the broader history of organosilicon chemistry and the development of silylating agents. While urea was famously first synthesized from inorganic precursors by Friedrich Wöhler in 1828, a landmark event that reshaped the understanding of organic chemistry, the introduction of silicon into the urea framework occurred much later.[1][2]

Early Milestones in Organosilicon Chemistry:

The foundation for the synthesis of silylated ureas was laid in the 19th and early 20th centuries with the pioneering work in organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized in 1863.[3] This was followed by extensive research into the synthesis and reactivity of various organosilicon compounds, which eventually led to the development of powerful silylating agents.

The Dawn of Silylated Ureas:

While a definitive first synthesis of a simple silylated urea is not prominently documented in early literature, a significant milestone in the related chemistry was the synthesis of N,N'-bis(trimethylsilyl)carbodiimide in 1962.[4] This compound readily reacts with water to form N,N'-bis(trimethylsilyl)urea (BSU) , suggesting that the formation of silylated ureas was achievable at this time.

A pivotal moment in the history of silylated ureas in a more applied context is the 1964 patent by Johann F. Klebe of the General Electric Company.[5] This patent detailed the synthesis of polysilylureas through the reaction of diisocyanates with silylated diamines. This work not only provided a novel method for the preparation of polyureas but also highlighted the utility of silylated ureas as key intermediates in polymer chemistry. The patent described the synthesis of silylated diamines, which are precursors to silylated ureas in this context.

Modern Advancements:

More recently, the focus has shifted towards the development of more efficient and versatile methods for the synthesis of a wide array of silylated ureas. A notable advancement is the use of silylamines and carbon dioxide to produce various N,N'-diaryl, dialkyl, and alkyl-aryl ureas, a process that proceeds through a silylcarbamate intermediate.[6][7] This methodology offers a safe and effective route to a diverse range of urea derivatives.

Synthesis of Silylated Ureas: Key Methodologies and Experimental Protocols

The synthesis of silylated ureas can be broadly categorized into a few key approaches, each with its own advantages and applications.

From Urea and Silylating Agents

This is the most direct method for the preparation of N,N'-bis(trimethylsilyl)urea (BSU), a widely used silylating agent in its own right.

Experimental Protocol: Synthesis of N,N'-Bis(trimethylsilyl)urea (BSU) from Urea and Hexamethyldisilazane (HMDS) [3][8]

-

Reaction: A mixture of urea (180 parts), hexamethyldisilazane (750 parts by volume), and a catalytic amount of ammonium chloride (0.5 parts) in toluene (750 parts by volume) is heated to reflux (approximately 110 °C).

-

Reaction Monitoring: The reaction is monitored by the evolution of ammonia gas. The reaction is considered complete when the evolution of ammonia ceases, which typically occurs after about 1.25 hours of refluxing.

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration. The filtered solid is then dried under reduced pressure (12 mm Hg).

-

Yield and Purity: This method affords N,N'-bis(trimethylsilyl)urea in high yield (approximately 98.4%) and purity (>99%).

A US patent describes an improved version of this process, which involves conducting the reaction in the presence of a catalytic amount of various ammonium salts or other amine salts to enhance the reaction rate and yield.[8]

From Silylated Amines and Carbon Dioxide

This modern approach provides a versatile route to a wide range of substituted ureas, including those that are silylated. The reaction proceeds through the formation of a silylcarbamate intermediate.

General Reaction Scheme:

Reaction of a silylamine with carbon dioxide.

Experimental Protocol: General Procedure for the Synthesis of N,N'-Disubstituted Ureas from Silylamines and CO₂ [6][7]

-

Reactants: A substituted silylamine is dissolved in a suitable solvent such as pyridine or toluene.

-

Reaction Conditions: The solution is subjected to a carbon dioxide atmosphere (typically 5 atm) and heated to 120 °C.

-

Reaction Time: The reaction time can vary from a few hours to over 20 hours depending on the electronic and steric properties of the substituents on the silylamine.

-

Product Isolation: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization or column chromatography.

Table 1: Synthesis of Symmetrical Ureas from Silylamines and CO₂

| Entry | Amine Precursor | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N,N'-Diphenylurea | 5 | 95 |

| 2 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)urea | 5 | 93 |

| 3 | 4-Trifluoromethylaniline | N,N'-Bis(4-trifluoromethylphenyl)urea | 18 | 91 |

| 4 | 2,6-Diisopropylaniline | N,N'-Bis(2,6-diisopropylphenyl)urea | 18 | 89 |

Silylation of Diamines for Polyurea Synthesis

The silylation of diamines is a key step in the synthesis of high-performance poly(urethane-urea)s and polyureas. Silylation increases the nucleophilicity of the amino groups, allowing for a more controlled reaction with diisocyanates.

Experimental Workflow: In-situ Silylation for Poly(urethane-urea) Synthesis [9]

In-situ silylation workflow for poly(urethane-urea) synthesis.

Applications in Drug Discovery and Development

The unique properties of the urea functional group, particularly its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in medicinal chemistry. The introduction of silyl groups can further modulate the physicochemical properties of urea-containing drug candidates, such as their solubility, metabolic stability, and target-binding affinity. While the direct application of silylated ureas as drugs is still an emerging area, the use of silylation as a tool in the synthesis of urea-based active pharmaceutical ingredients (APIs) is well-established.[10]

Silylated Ureas as Enzyme Inhibitors

Urea derivatives have been extensively explored as inhibitors of various enzymes, including kinases, soluble epoxide hydrolase, and urease. While many of these inhibitors are not silylated in their final active form, the principles of their interaction with the target enzymes can be extended to the design of silylated analogues. The incorporation of a silyl group could offer advantages in terms of intellectual property and improved pharmacokinetic profiles.

Kinase Inhibition:

Numerous urea-based compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][11][12] For instance, sorafenib, a bis-aryl urea, is a multi-kinase inhibitor used in the treatment of various cancers. While sorafenib itself is not silylated, the exploration of silylated analogues could lead to new therapeutic agents with altered selectivity and properties.

Table 2: Examples of Urea-Based Kinase Inhibitors (for structural reference)

| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Area |

| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β | 6 (RAF-1) | Cancer |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | 4 (VEGFR2) | Cancer |

| Regorafenib | VEGFR1-3, TIE2, KIT, RET, RAF-1, B-RAF | 13 (VEGFR2) | Cancer |

[Further research is needed to identify and compile data on explicitly silylated urea kinase inhibitors.]

Soluble Epoxide Hydrolase (sEH) Inhibition:

Soluble epoxide hydrolase is an enzyme involved in the metabolism of anti-inflammatory and antihypertensive lipid epoxides. Inhibition of sEH is a promising therapeutic strategy for the treatment of hypertension and inflammation. N,N'-disubstituted ureas are a well-known class of potent sEH inhibitors. While the most studied examples are not silylated, the structural framework is amenable to the incorporation of silyl groups.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for the treatment of peptic ulcers and other related conditions. A variety of urea derivatives have been investigated as urease inhibitors.[13]

Signaling Pathway Diagram: Generalized Kinase Inhibition by a Urea-Based Inhibitor

Generalized mechanism of kinase inhibition by a urea-based inhibitor.

Conclusion and Future Perspectives

Silylated ureas have evolved from being laboratory curiosities to valuable synthetic intermediates and potential therapeutic scaffolds. Their historical development is a testament to the progress in organosilicon chemistry and the continuous search for novel reactivity and molecular architectures. The synthetic methodologies for their preparation are now well-established, offering access to a wide range of structures.

For drug development professionals, the exploration of silylated ureas as a novel class of enzyme inhibitors and modulators of signaling pathways presents an exciting frontier. The ability to fine-tune the physicochemical properties of urea-based drugs through silylation offers a powerful tool for lead optimization and the development of next-generation therapeutics. Further research into the specific biological targets of silylated ureas and their mechanisms of action is warranted and holds the potential to unlock new avenues for the treatment of a variety of diseases.

References

- 1. Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Bis(trimethylsilyl)carbodiimid – Wikipedia [de.wikipedia.org]

- 5. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]

- 6. Synthesis of Urea Derivatives from CO2 and Silylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]

- 9. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theoretical Exploration of N,N'-Diphenylurea Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenylurea and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and forming the basis for various supramolecular assemblies. The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure, particularly the conformational preferences of the diarylurea core. This technical guide provides an in-depth analysis of the theoretical studies on the conformation of N,N'-diphenylurea compounds, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of conformational landscapes and investigative workflows.

Conformational Landscape of N,N'-Diphenylurea

The conformational flexibility of N,N'-diphenylurea arises primarily from the rotation around the C-N bonds of the urea moiety. Theoretical and spectroscopic studies have identified three main low-energy conformations: trans-trans, cis-trans, and cis-cis. These conformers are defined by the relative orientation of the phenyl rings with respect to the carbonyl group.

Energetic analyses in the gas phase indicate a predominance of the cis-trans and trans-trans conformations for N,N'-diphenylurea. However, in solution, the trans-trans conformer is predominantly favored. This preference for the anti,anti-conformation is consistent with findings from X-ray crystallography and is thought to be stabilized by a combination of steric and electronic effects.

The conformational behavior can be significantly altered by substitution on the nitrogen atoms. For instance, N,N'-dimethyl-N,N'-diphenylurea favors the cis-cis conformation in the gas phase, while in solution, it exhibits a dynamic equilibrium between the cis-cis and cis-trans forms. This highlights the subtle interplay of substituent effects and environmental conditions in dictating the conformational preferences of these molecules.

Conformational Isomers of N,N'-Diphenylurea

Caption: Conformational isomers of N,N'-diphenylurea.

Quantitative Conformational Analysis

Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable quantitative insights into the geometry and relative energies of the different conformers of N,N'-diphenylurea and its derivatives.

Calculated Relative Energies of N,N'-Diphenylurea Conformers

| Conformer | Gas Phase (kcal/mol) | Solution (kcal/mol) |

| trans-trans | Predominant | Most Stable |

| cis-trans | Predominant | Less Stable |

| cis-cis | Higher Energy | Higher Energy |

Note: Specific energy values can vary depending on the computational method and solvent model used.

Key Geometric Parameters of N,N'-Diphenylurea (trans-trans conformer)

| Parameter | Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.38 Å |

| N-C(phenyl) Bond Length | ~1.42 Å |

| C-N-C(phenyl) Bond Angle | ~125° |

| N-C-N Bond Angle | ~110° |

| C-N-C=O Dihedral Angle | ~180° |

| N-C-N-C(phenyl) Dihedral Angle | Varies with phenyl ring rotation |

Methodologies for Conformational Analysis

The theoretical investigation of N,N'-diphenylurea conformations typically involves a combination of computational and experimental techniques.

Computational Protocols

A standard computational workflow for analyzing the conformational landscape of N,N'-diphenylurea derivatives is outlined below.

Caption: A typical computational workflow for conformational analysis.

1. Initial Structure Generation: The starting 3D structure of the N,N'-diphenylurea derivative is built using molecular modeling software.

2. Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often carried out using molecular mechanics force fields due to their computational efficiency.

3. Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). A common choice is the B3LYP functional with a Pople-style basis set (e.g., 6-31G*).

4. Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima.

5. Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more robust DFT functional (e.g., M06-2X) and a larger basis set (e.g., def2-TZVP).

6. Solvation Modeling: To simulate the effect of a solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are employed.

7. Analysis of Results: The final energies, geometries, and Boltzmann populations of the conformers are analyzed to understand the conformational preferences of the molecule in the gas phase and in solution.

Experimental Validation

Theoretical findings are often corroborated by experimental techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the conformational dynamics of N,N'-diphenylurea derivatives in solution. Chemical shifts and coupling constants can provide information about the predominant conformers.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the N-H and C=O groups are sensitive to the conformation and hydrogen bonding environment, making IR spectroscopy a useful tool for conformational analysis.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of these compounds.

Logical Relationships in Conformational Stability

The stability of a particular conformation is governed by a delicate balance of several factors.

Caption: Factors influencing the conformational stability of N,N'-diphenylurea.

-

Steric Hindrance: Repulsive interactions between bulky substituents can destabilize certain conformations. The preference for the trans-trans conformer is partly attributed to the minimization of steric clash between the phenyl rings.

-

Electronic Effects: Resonance delocalization of the nitrogen lone pairs into the carbonyl group and the phenyl rings plays a crucial role in determining the planarity of the urea moiety and the rotational barriers around the C-N bonds.

-

Solvation Effects: The interaction of the molecule with the solvent can significantly influence the relative energies of the conformers. Polar solvents may preferentially stabilize more polar conformers.

-

Intramolecular Hydrogen Bonding: In appropriately substituted derivatives, intramolecular hydrogen bonds can lock the molecule into a specific conformation.

Conclusion